molecular formula C13H9ClN2O2S B2664809 [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid CAS No. 68347-92-2

[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid

Cat. No. B2664809
CAS RN: 68347-92-2
M. Wt: 292.74
InChI Key: XZCCQDMUNIZNOK-UHFFFAOYSA-N
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Description

“[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid” is a chemical compound with the CAS Number: 68347-92-2 . It has a molecular weight of 292.75 .


Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C13H9ClN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18) . This code represents the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been used in the synthesis of arylidenehydrazide compounds . The N=CH double bond restricted rotation is thought to give rise to the formation of E and Z isomers .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 292.75 .

Scientific Research Applications

Organocatalysis and Green Chemistry

Imidazol-1-yl-acetic acid derivatives, closely related to the compound of interest, have been introduced as efficient and recyclable green bifunctional organocatalysts. These catalysts facilitate the synthesis of 1,8-dioxooctahydroxanthenes under solvent-free conditions, highlighting their potential in sustainable chemistry practices (Nazari et al., 2014).

Antimicrobial Activity

Derivatives of the compound, specifically those involving the imidazo[2,1-b]thiazole moiety, have shown significant antibacterial and antifungal activities. This was demonstrated through the synthesis and evaluation of new compound series derived from 6-(phenyl/4-chlorophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide, indicating their potential as antimicrobial agents (Güzeldemirci, Şatana, & Küçükbasmacı, 2013).

Molecular and Material Science

Research into tetra substituted imidazoles, which share a structural motif with the compound , has provided insights into their potential applications in material science. These studies involved synthesizing novel tetra substituted imidazoles and analyzing their structural, vibrational, and nonlinear optical properties through both experimental and computational methods (Ahmad et al., 2018).

Enzyme Inhibition and Pharmacological Activities

Compounds derived from the imidazo[2,1-b]thiazole scaffold, including those with chlorophenyl substituents, have been studied for their monoamine oxidase and succinate dehydrogenase inhibitory activities, as well as for their anticonvulsant and antibacterial properties. This suggests potential applications in drug discovery and pharmacology (Letters in Applied NanoBioScience, 2022).

Corrosion Inhibition

Imidazopyridine derivatives, structurally related to the compound of interest, have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing their potential in industrial applications to protect metals from corrosion (Salim et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that imidazothiazole derivatives have been studied for their wide-range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .

properties

IUPAC Name

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-9-3-1-8(2-4-9)11-6-16-10(5-12(17)18)7-19-13(16)15-11/h1-4,6-7H,5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCCQDMUNIZNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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